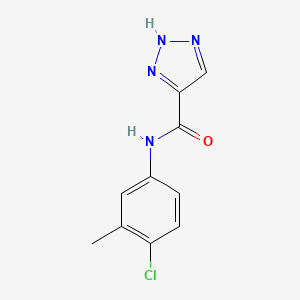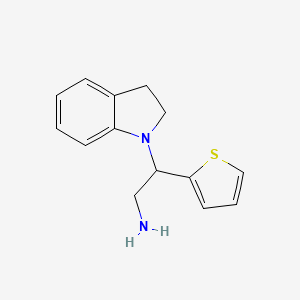![molecular formula C23H22BrN5O2 B6480238 9-(4-bromophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 873076-56-3](/img/structure/B6480238.png)
9-(4-bromophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains a pyrimido[1,2-g]purine core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In the case of your compound, potential reactive sites include the bromine atom and the carbonyl groups in the dione moiety .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For your compound, these properties would likely depend on factors such as the presence of the bromine atom and the dione group .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound AKOS022192874, also known as 9-(4-bromophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione or F2013-0169:
Anticancer Activity
Research has shown that compounds with similar structures to AKOS022192874 exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms. This makes them potential candidates for developing new anticancer drugs .
Antimicrobial Properties
AKOS022192874 has been studied for its antimicrobial properties. Compounds with bromophenyl and pyrimido[1,2-g]purine structures have demonstrated effectiveness against a variety of bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents .
Neuroprotective Effects
The compound has shown promise in neuroprotective research. Its ability to modulate neurotransmitter systems and protect neurons from oxidative stress and apoptosis makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
AKOS022192874 has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound’s structure allows it to scavenge free radicals and reduce oxidative stress. This antioxidant activity is beneficial in preventing cellular damage and has applications in treating conditions related to oxidative stress, such as cardiovascular diseases and aging .
Antiviral Research
Research has indicated that compounds similar to AKOS022192874 can inhibit viral replication. This makes it a potential candidate for developing antiviral drugs, particularly against viruses that cause significant health issues, such as influenza and HIV .
Enzyme Inhibition
AKOS022192874 has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. This enzyme inhibition can be harnessed to develop drugs for metabolic disorders, cancer, and other diseases where enzyme regulation is a therapeutic target .
Pharmacokinetic Studies
The compound is also valuable in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for drug development to ensure efficacy and safety in potential therapeutic applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-bromophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-26-20-19(21(30)29(23(26)31)15-12-16-6-3-2-4-7-16)28-14-5-13-27(22(28)25-20)18-10-8-17(24)9-11-18/h2-4,6-11H,5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMIDDSSNDOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6480163.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6480175.png)
![N-(4-ethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480185.png)
![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)
![N-(4-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480199.png)
![2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6480207.png)


![{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B6480227.png)
![7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6480228.png)
![2-{[6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6480231.png)
![2-{[6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B6480237.png)
![1,7,8-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6480246.png)